molecular formula C7H4BrN3O B2969821 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CAS No. 1590409-73-6

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B2969821
CAS No.: 1590409-73-6
M. Wt: 226.033
InChI Key: PTTYPPCRDHQSKT-UHFFFAOYSA-N
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Description

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that contains both pyridine and pyrazine rings

Scientific Research Applications

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one typically involves the bromination of pyrido[3,4-b]pyrazin-5(6H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyrido[3,4-b]pyrazin-5(6H)-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrido[3,4-b]pyrazin-5(6H)-one derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of pyrido[3,4-b]pyrazin-5(6H)-one.

Mechanism of Action

The mechanism of action of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-b]pyrazin-5(6H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-Chloropyrido[3,4-b]pyrazin-5(6H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    8-Fluoropyrido[3,4-b]pyrazin-5(6H)-one: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.

Uniqueness

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

8-bromo-6H-pyrido[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYPPCRDHQSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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